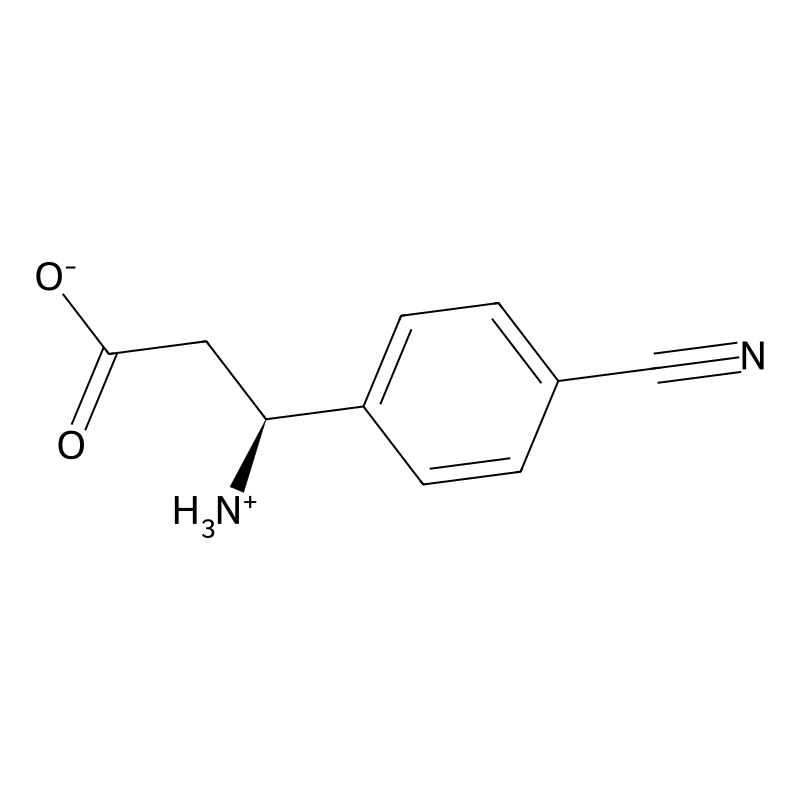

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Enzyme Inhibition:

(S)-ACCP has been studied for its potential to inhibit certain enzymes. Enzymes are biological molecules that act as catalysts in various cellular processes. Inhibiting specific enzymes can be a valuable tool in understanding their function and exploring potential therapeutic applications. For instance, research suggests that (S)-ACCP may inhibit HIV-1 protease, an enzyme essential for the virus's replication cycle [].

Medicinal Chemistry:

The unique structure of (S)-ACCP makes it a valuable scaffold for medicinal chemistry research. Scaffolds are core molecular structures used as starting points for developing new drugs. Scientists can modify the functional groups of (S)-ACCP to create new molecules with desired properties, potentially leading to the development of novel therapeutic agents [].

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid is a chiral compound with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol. It is classified under various synonyms, including H-beta-Phe(4-CN)-OH and 4-Cyano-L-beta-phenylalanine. The compound features a propanoic acid backbone with an amino group and a cyanophenyl substituent, which contributes to its unique properties and potential applications in biochemical research and pharmaceutical development .

There is no current information available on the specific mechanism of action of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid.

- Acting as building blocks for proteins, which are essential for various cellular processes [].

- Modulating neurotransmitter activity in the nervous system.

- Inhibiting specific enzymes involved in disease pathways.

Due to the lack of specific research, the mechanism of action of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid remains unknown.

- Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

- Working in a well-ventilated fume hood.

- Consulting safety data sheets (SDS) for similar compounds if available.

- Esterification: Reacting with alcohols to form esters.

- Peptide Bond Formation: Condensing with other amino acids to form peptides or proteins.

- Decarboxylation: Under certain conditions, it may lose the carboxylic acid group, leading to the formation of amines.

- Nucleophilic Substitution: The amino group can act as a nucleophile in various substitution reactions .

Research indicates that (S)-3-Amino-3-(4-cyanophenyl)propanoic acid exhibits significant biological activity, particularly as an antagonist of certain neurotransmitter receptors. Its structural similarity to other amino acids allows it to interact with biological systems effectively. Studies have shown it can influence synaptic transmission and may have implications in neuropharmacology .

The synthesis of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid typically involves the following methods:

- Starting Materials: Common precursors include malonic acid and 4-cyanobenzaldehyde.

- Condensation Reaction: A condensation reaction is performed, often catalyzed by an acid or base, to form the desired compound.

- Purification: The product is purified through crystallization or chromatography techniques to achieve the required purity level (typically 95% or higher) .

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid has several applications, including:

- Pharmaceutical Development: Used as a building block in the synthesis of peptide-based drugs.

- Biochemical Research: Employed in studies related to neurotransmitter systems and receptor interactions.

- Analytical Chemistry: Utilized as a standard in various analytical techniques due to its defined structure and properties .

Interaction studies involving (S)-3-Amino-3-(4-cyanophenyl)propanoic acid focus on its binding affinity and activity at neurotransmitter receptors. Research indicates that it may act as an antagonist at certain glutamate receptors, providing insights into its role in modulating synaptic activity. These studies are crucial for understanding its potential therapeutic applications in neurological disorders .

Several compounds share structural similarities with (S)-3-Amino-3-(4-cyanophenyl)propanoic acid, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-3-Amino-3-(3-cyanophenyl)propanoic acid | C10H10N2O2 | Different cyanophenyl position |

| 4-Cyano-D-beta-homophenylglycine | C11H12N2O2 | Contains an additional carbon atom in the backbone |

| DL-3-Amino-3-(4-cyanophenyl)propanoic acid | C10H10N2O2 | Racemic mixture of both enantiomers |

The uniqueness of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid lies in its specific chiral configuration, which influences its biological activity and interaction profiles compared to other similar compounds .

Phenylalanine Ammonia Lyase (PAL) Variants for Stereoselective Synthesis

Phenylalanine ammonia lyases (PALs) are MIO-dependent enzymes that catalyze the deamination of phenylalanine to trans-cinnamic acid. Engineering PAL variants has enabled the stereoselective synthesis of β-branched aromatic α-amino acids, including derivatives of (S)-3-amino-3-(4-cyanophenyl)propanoic acid.

Key Advances:

- Mutant Design: Computational analyses identified critical residues (e.g., L256V, I460V) in PcPAL (from Petroselinum crispum) that expand substrate specificity. These mutations allow the enzyme to accept β-methyl cinnamic acid (β-MeCA) and related substrates, yielding β-branched amino acids with high diastereoselectivity (dr > 20:1) and enantioselectivity (ee > 99.5%) .

- Reaction Mechanism: PAL variants achieve stereoselectivity through steric and electronic modulation of the active site. For example, the L256V-I460V double mutant facilitates β-branching by destabilizing competing homodimer states, ensuring preferential formation of the desired heterodimer .

| PAL Variant | Substrate | Yield (%) | ee (%) | dr | Reference |

|---|---|---|---|---|---|

| PcPAL-L256V-I460V | β-MeCA | 41–71 | >99.5 | >20:1 | |

| PcPAL-F137V-L256V-I460V | β-MeCA analogs | 41–71 | >99.5 | >20:1 |

Computational Protein Design Strategies for Substrate Specificity Optimization

Computational methods, such as negative design, have been employed to enhance enzyme specificity. These approaches penalize competing states (e.g., homodimer formation) to favor desired stereochemical outcomes.

Key Insights:

- Energy Calculations: Simulations predict that asymmetric active-site mutations (e.g., FAFI/LALI in SspB) improve packing geometry and hydrophobic burial, stabilizing the desired heterodimer over homodimers .

- Experimental Validation: PAL variants designed computationally (e.g., L256V-I460V) achieved experimental yields and selectivities matching theoretical predictions, highlighting the synergy between computational modeling and enzymatic engineering .

Whole-Cell Biotransformation Systems for Scalable Production

Whole-cell systems combine PAL activity with downstream enzymes (e.g., ferulic acid decarboxylase) to streamline synthesis.

Process Optimization:

- Sequential Reactions: PAL converts β-MeCA to the corresponding cinnamic acid, which is decarboxylated to styrene derivatives. This cascade is performed in E. coli with engineered PAL and decarboxylase enzymes, achieving >99% conversion under optimized conditions .

- Fluorescent Assays: Coupling PAL reactions with fluorescent probes (e.g., tetrazole-cycloaddition) enables high-throughput screening of mutant libraries, accelerating enzyme optimization .

4-Cyano-L-Phenylalanine as an Environment-Sensitive Vibrational Reporter

The nitrile symmetric stretching vibration of pCNPhe exhibits a pronounced sensitivity to local dielectric environments, making it an ideal probe for studying protein folding, binding, and solvation. When incorporated into proteins, the nitrile group’s IR absorption band shifts predictably in response to changes in hydrogen bonding, polarity, and steric constraints. For example, in superfolder green fluorescent protein (sfGFP), site-specific incorporation of pCNPhe at positions Asn149 and Asp133 revealed distinct solvation states:

| Environment | Nitrile Stretch Frequency (cm⁻¹) | Full-Width Half-Maximum (cm⁻¹) |

|---|---|---|

| Boc-pCNPhe in THF [6] | 2228.3 | 5.7 |

| pCNPhe in aqueous buffer [6] | 2237.0 | 10.2 |

| sfGFP-Asn149pCNPhe [6] | 2228.2 | 9.9 |

| sfGFP-Asp133pCNPhe [6] | 2236.1 | 12.5 |

The 8.7 cm⁻¹ blue shift observed between hydrophobic (THF) and aqueous environments arises from hydrogen bonding between water and the nitrile group [6]. In sfGFP, the nitrile frequency at Asn149 (2228.2 cm⁻¹) mirrors that of Boc-pCNPhe in THF, indicating a buried, desolvated microenvironment, while the Asp133 site (2236.1 cm⁻¹) reflects full solvation [6]. Isotopic labeling (e.g., ¹⁵N, ¹³C) further enhances vibrational assignments, enabling multiplexed monitoring of multiple sites within a single protein [1].

Hydrogen Bonding Dynamics Probed via Nitrile Symmetric Stretch Shifts

Hydrogen-bonding interactions between the nitrile group and water molecules profoundly influence pCNPhe’s spectroscopic signatures. Surface-enhanced two-dimensional IR (2D IR) spectroscopy of nitrile-functionalized electrodes demonstrated that hydrogen bond lifetimes vary with applied electric potentials [5]. Under positive potentials, hydrogen bonds to nitriles broke and reformed 2–3 times slower (>63 ps) compared to negative potentials (25 ps) [5]. This voltage-dependent behavior highlights pCNPhe’s ability to resolve interfacial water dynamics critical to electrochemical catalysis.

In aqueous solutions, hydrogen bonding reduces the nitrile stretching frequency’s temperature sensitivity. For pCNPhe in water, the frequency shifts by −0.05 cm⁻¹/°C, whereas in non-hydrogen-bonding solvents like dimethyl sulfoxide (DMSO), the shift increases to −0.13 cm⁻¹/°C [6]. Such differential responses enable discrimination between static and dynamic hydration states in proteins.

FRET-Based Quenching Mechanisms with Tyrosine and Histidine Residues

pCNPhe’s fluorescence quantum yield is highly sensitive to electron transfer interactions with proximal quenchers. While selenomethionine exhibits strong quenching via a photoinduced electron transfer mechanism (k = 1.2 × 10⁹ M⁻¹s⁻¹) [4], tyrosine and histidine residues can similarly quench pCNPhe fluorescence through FRET or collisional quenching. In polyproline peptides, the distance-dependent quenching efficiency of selenomethionine revealed a bimodal conformational distribution, challenging the assumption of rigid proline helices [4]. Although direct studies of tyrosine/histidine quenching are limited, the principles governing selenomethionine interactions suggest that these residues could modulate pCNPhe fluorescence in analogous ways, particularly in redox-active protein regions.

| Quencher | Quenching Efficiency (Relative to Control) | Mechanism |

|---|---|---|

| Selenomethionine [4] | 10× reduction in fluorescence intensity | Electron transfer |

| Methionine [4] | 3× reduction in fluorescence intensity | Electron transfer |

The nitrile group’s dual role as a vibrational reporter and fluorescence quencher underscores its utility in multiplexed studies of protein structure and dynamics.

The genetic incorporation of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid into proteins represents a sophisticated application of engineered aminoacyl-tRNA synthetase systems. This compound, commonly referred to as 4-cyano-beta-phenylalanine, serves as both a structural analog of natural amino acids and a valuable spectroscopic reporter for protein studies.

Polyspecific Aminoacyl-tRNA Synthetase Design for Unnatural Amino Acid Integration

The development of polyspecific aminoacyl-tRNA synthetases has revolutionized the incorporation of unnatural amino acids, including (S)-3-Amino-3-(4-cyanophenyl)propanoic acid, into proteins. These engineered enzymes exhibit remarkable substrate promiscuity while maintaining orthogonality to endogenous cellular components.

Substrate Recognition Mechanisms

The para-cyanophenylalanine-specific aminoacyl-tRNA synthetase (pCNF-RS) demonstrates exceptional polyspecificity for unnatural amino acids containing aromatic rings with electron-withdrawing substituents. This synthetase can selectively incorporate 18 different unnatural amino acids into proteins, including trifluoroketone, alkynyl, and hydrazino substituted amino acids. The broad substrate recognition of pCNF-RS stems from its enlarged active site and modified binding pocket architecture, which accommodates structurally diverse amino acid analogs while maintaining discrimination against the canonical twenty amino acids.

The crystallographic analysis of the pCNF-RS/para-cyanophenylalanine complex reveals that both binding site size and subtle structural features control substrate polyspecificity. The enzyme's active site exhibits flexibility that allows multiple binding modes for different substrates, enabling the incorporation of compounds with varying steric and electronic properties. This structural plasticity is essential for accommodating (S)-3-Amino-3-(4-cyanophenyl)propanoic acid, which differs from standard amino acids in its beta-amino acid configuration.

Engineering Strategies for Enhanced Specificity

The rational design of polyspecific synthetases involves systematic modification of key active site residues. The pyrrolysyl-tRNA synthetase (PylRS) variants, particularly the N346A/C348A double mutant, demonstrate remarkable substrate tolerance for para-substituted phenylalanine derivatives. These mutations create additional space within the active site while maintaining the essential hydrogen bonding network required for amino acid recognition.

| Synthetase Variant | Key Mutations | Substrate Scope | Incorporation Efficiency | Host Compatibility |

|---|---|---|---|---|

| pCNF-RS | Active site optimization | 18 unnatural amino acids | High (>70%) | E. coli, mammalian cells |

| PylRS(N346A/C348A) | N346A, C348A | 13 phenylalanine derivatives | High (>80%) | E. coli, yeast |

| AcKRS variants | Multiple mutations | 6 diverse substrates | Variable (20-90%) | E. coli |

| Chimeric PheRS | Domain swapping | Multiple aromatic analogs | High (>85%) | E. coli |

The engineering of synthetase specificity also involves optimization of the cognate tRNA sequence. Fine-tuning the interaction between aminoacyl-tRNA synthetase and tRNA through anticodon recognition modifications can significantly enhance incorporation efficiency for specific unnatural amino acids. This approach has proven particularly effective for the incorporation of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid, where optimized tRNA variants show improved charging efficiency and reduced background activity.

Substrate Binding and Catalytic Mechanisms

The mechanism of substrate recognition by polyspecific synthetases involves multiple binding modes within the active site. Computational modeling and biochemical analysis reveal that (S)-3-Amino-3-(4-cyanophenyl)propanoic acid can adopt distinct conformations within the pCNF-RS active site, allowing for efficient aminoacylation despite its non-canonical structure.

The catalytic mechanism proceeds through the standard two-step process: amino acid activation to form aminoacyl-adenylate, followed by transfer to the cognate tRNA. However, the polyspecific nature of these synthetases means that the activation step must accommodate substrates with varying physicochemical properties. The incorporation of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid requires careful optimization of reaction conditions, including pH, temperature, and cofactor concentrations, to achieve maximal efficiency.

Amber Codon Suppression Strategies in Eukaryotic vs. Prokaryotic Systems

The implementation of amber codon suppression for incorporating (S)-3-Amino-3-(4-cyanophenyl)propanoic acid varies significantly between prokaryotic and eukaryotic systems, with each presenting unique challenges and advantages.

Prokaryotic System Optimization

In prokaryotic systems, particularly Escherichia coli, amber codon suppression achieves high efficiency (70-90%) for incorporating unnatural amino acids. The system relies on engineered amber suppressor tRNAs that compete with release factor 1 (RF1) for amber stop codon recognition. The efficiency can be further enhanced through RF1 knockout strategies, which eliminate the primary source of amber codon termination.

The prokaryotic system offers several advantages for (S)-3-Amino-3-(4-cyanophenyl)propanoic acid incorporation:

Transcriptional Simplicity: Native tRNA promoters can be used directly without modification, allowing for straightforward expression of suppressor tRNAs. The continuous coupled transcription and translation in prokaryotes ensures immediate availability of charged tRNAs for protein synthesis.

High Orthogonality: The phylogenetic distance between commonly used synthetase/tRNA pairs (such as those derived from Methanococcus jannaschii) and E. coli components ensures minimal cross-reactivity. This orthogonality is crucial for maintaining the specificity of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid incorporation.

Efficient Multisite Incorporation: Prokaryotic systems can efficiently incorporate unnatural amino acids at multiple sites within a single protein, with efficiencies exceeding 50% even for proteins containing three or more amber codons.

Eukaryotic System Challenges and Solutions

Eukaryotic systems, particularly mammalian cells, present significant challenges for amber codon suppression but offer unique advantages for studying complex biological processes.

Transcriptional Complexity: Eukaryotic tRNA transcription requires specific RNA polymerase III promoters, such as U6 or H1, to drive expression of prokaryotic-derived suppressor tRNAs. These promoters must be optimized for each tRNA construct to achieve sufficient expression levels.

Release Factor Competition: The eukaryotic release factor 1 (eRF1) recognizes all three stop codons and competes strongly with suppressor tRNAs for amber codon recognition. Engineering eRF1 variants with reduced amber codon recognition while maintaining activity toward ochre and opal codons significantly improves suppression efficiency.

Context Dependence: Eukaryotic amber suppression shows stronger dependence on codon context, particularly the nucleotide immediately downstream of the amber codon. Systematic analysis reveals that certain sequence contexts can enhance or inhibit suppression efficiency by orders of magnitude.

| System Feature | Prokaryotic | Eukaryotic | Optimization Strategy |

|---|---|---|---|

| tRNA Expression | Native promoters | Pol III promoters (U6, H1) | Multiple tRNA copies |

| Suppression Efficiency | 70-90% | 20-60% | Release factor engineering |

| Background Activity | <5% | 10-20% | Negative selection systems |

| Multisite Incorporation | >50% | 10-40% | Coordinated tRNA/synthetase ratios |

| Cellular Toxicity | Low | Moderate | Stress response modulation |

System-Specific Optimization Strategies

The optimization of amber codon suppression for (S)-3-Amino-3-(4-cyanophenyl)propanoic acid incorporation requires system-specific approaches:

Prokaryotic Optimization: Enhancement of prokaryotic systems focuses on increasing tRNA expression levels through multiple copy integration and optimizing synthetase/tRNA ratios. The use of inducible promoters allows for temporal control of the suppression machinery, reducing potential cellular stress.

Eukaryotic Optimization: Eukaryotic systems benefit from engineered eRF1 variants that show reduced amber codon recognition. The combination of optimized pyrrolysyl-tRNA synthetase/tRNA expression systems with engineered eRF1 can increase unnatural amino acid incorporation yield by 17-20 fold. Additional strategies include the use of tissue-specific promoters for targeted expression and the development of stable cell lines for consistent performance.

Isotopomer Engineering for Multispectral Protein Labeling

The isotopomer engineering of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid enables sophisticated multispectral protein labeling strategies that provide unprecedented insight into protein structure and dynamics.

Isotopic Labeling Strategies

The development of isotopically labeled variants of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid creates a powerful toolkit for multispectral protein analysis. Four distinct isotopomers have been synthesized and characterized: 4-cyano-L-phenylalanine containing natural isotopes (¹²C¹⁴N), ¹⁵N-labeled (¹²C¹⁵N), ¹³C-labeled (¹³C¹⁴N), and double-labeled (¹³C¹⁵N) variants.

These isotopomers exhibit distinct vibrational frequencies for the nitrile stretch:

- ¹²C¹⁴N isotopomer: 2235 cm⁻¹

- ¹²C¹⁵N isotopomer: 2208 cm⁻¹

- ¹³C¹⁴N isotopomer: 2208 cm⁻¹

- ¹³C¹⁵N isotopomer: 2181 cm⁻¹

The systematic frequency separation of approximately 27 cm⁻¹ between isotopomers enables unambiguous assignment of nitrile stretching vibrations and facilitates the study of multiple protein environments simultaneously.

Multispectral Protein Analysis Applications

The isotopomer variants of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid serve as highly sensitive vibrational probes for investigating local protein environments. The nitrile group acts as a minimally perturbing reporter that responds to hydrogen bonding, electrostatic interactions, and local protein dynamics.

Environmental Sensitivity: The nitrile stretching frequency provides quantitative information about the local protein environment, including hydrogen bonding strength, electrostatic field effects, and solvent accessibility. Studies using superfolder green fluorescent protein (sfGFP) demonstrate that incorporation of different isotopomers at identical sites produces distinct spectroscopic signatures that can be used to probe protein conformational changes.

Simultaneous Multi-site Analysis: The availability of four distinct isotopomers enables the simultaneous investigation of multiple protein sites within a single experiment. This capability is particularly valuable for studying protein folding, conformational dynamics, and protein-protein interactions.

| Isotopomer | Frequency (cm⁻¹) | Spectroscopic Application | Sensitivity | Protein Size Limit |

|---|---|---|---|---|

| ¹²C¹⁴N | 2235 | Standard vibrational probe | High | >100 kDa |

| ¹²C¹⁵N | 2208 | Dual-label experiments | High | >100 kDa |

| ¹³C¹⁴N | 2208 | Dual-label experiments | High | >100 kDa |

| ¹³C¹⁵N | 2181 | Multi-site analysis | High | >100 kDa |

Integration with Nuclear Magnetic Resonance Spectroscopy

The isotopomer engineering approach extends beyond vibrational spectroscopy to encompass nuclear magnetic resonance (NMR) applications. The incorporation of ¹³C and ¹⁵N isotopes into (S)-3-Amino-3-(4-cyanophenyl)propanoic acid enables sophisticated NMR labeling strategies that complement existing amino acid-selective isotope labeling methods.

Stereo-Array Isotope Labeling (SAIL): The development of SAIL variants of aromatic amino acids, including phenylalanine derivatives, provides unprecedented spectral simplification for large protein systems. These labeling strategies can be adapted for (S)-3-Amino-3-(4-cyanophenyl)propanoic acid to create optimized probes for high-resolution NMR structure determination.

Segmental Isotope Labeling: The combination of isotopically labeled (S)-3-Amino-3-(4-cyanophenyl)propanoic acid with segmental labeling strategies enables the study of specific protein domains or regions. This approach is particularly valuable for membrane proteins and large protein complexes where conventional uniform labeling approaches fail.

The integration of isotopomer engineering with advanced NMR techniques, including TROSY (Transverse Relaxation-Optimized Spectroscopy) and other relaxation-optimized methods, extends the applicability of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid to very large protein systems exceeding 100 kDa.

Methodological Advantages: The isotopomer approach offers several key advantages for protein studies:

Minimal Perturbation: The nitrile group provides a small, linear probe that minimally disrupts protein structure while providing high sensitivity to environmental changes.

Quantitative Analysis: The well-defined relationship between isotopic substitution and spectroscopic properties enables quantitative analysis of protein environments and dynamics.

Broad Applicability: The methodology can be applied to virtually any protein system that tolerates amino acid substitution, making it a generally applicable tool for protein science.

Complementary Information: The combination of vibrational and NMR spectroscopy provides complementary structural and dynamic information that cannot be obtained through either technique alone.